

Spectroscopic Profile of Viniferol D: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Viniferol D**, a stilbenoid with significant interest in pharmaceutical research. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, the experimental protocols for data acquisition, and a workflow for its analysis.

Spectroscopic Data

The structural elucidation of **Viniferol D**, a resveratrol trimer, relies on a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The quantitative data are summarized in the tables below for ease of reference and comparison.

Mass Spectrometry (MS) Data

High-resolution Fast Atombardment Mass Spectrometry (FABMS) was utilized to determine the molecular formula of **Viniferol D**.

Table 1: Mass Spectrometry Data for Viniferol D



Parameter	Value
Molecular Formula	C42H32O9
Ionization Mode	FABMS
m/z (Precursor Ion)	679.197

Data sourced from Takaya et al., 2003.[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded to establish the detailed chemical structure and stereochemistry of **Viniferol D**.

Table 2: ¹H NMR Spectroscopic Data for Viniferol D (in Methanol-d₄)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2a, H-6a	7.10	d	8.8
H-3a, H-5a	6.69	d	8.8
H-7a	6.02	d	2.9
H-8a	4.27	d	2.9
H-10a, H-14a	6.25	d	2.2
H-12a	6.41	d	2.2
H-2b, H-6b	6.94	d	8.8
H-3b, H-5b	6.52	d	8.8
H-7b	5.12	br s	
H-8b	4.18	d	11.7
H-10b, H-14b	6.30	d	2.2
H-12b	6.11	t	2.2
H-2c, H-6c	6.69	d	8.8
H-3c, H-5c	6.54	d	8.8
H-7c	4.30	d	9.9
H-8c	2.87	dd	11.7, 9.9
H-11c	5.99	S	

Data compiled from Takaya et al., 2003.[1]

Table 3: 13C NMR Spectroscopic Data for Viniferol D (in Methanol-d4)



Carbon	Chemical Shift (δ, ppm)
C-7a	Correlated with H-2a(6a)
C-9a	Correlated with H-7a, H-7b
C-11a	Correlated with H-7b
C-1b	Correlated with H-7b
C-9b	Correlated with H-7b
C-10b, C-14b	Correlated with H-12b
C-9c	Correlated with H-8c
C-10c, C-14c	Correlated with H-8c
C-1c	Correlated with H-7c

¹³C data is based on Heteronuclear Multiple Bond Correlation (HMBC) experiments as described in Takaya et al., 2003.[1]

Experimental Protocols

The following protocols are based on the methods described for the isolation and structural elucidation of **Viniferol D**.

Isolation of Viniferol D

- Plant Material: Stems of Vitis vinifera 'Kyohou' were used as the source material.
- Extraction: The dried and chipped stems were extracted with methanol.
- Solvent Partitioning: The methanol extract was concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the stilbenoids, was retained.
- Chromatography: The ethyl acetate soluble fraction was subjected to a series of column chromatography steps for purification. This included:
 - Silica gel column chromatography.



- Reversed-phase C-8 silica gel chromatography.
- Sephadex LH-20 column chromatography.
- Final Purification: Preparative Thin Layer Chromatography (TLC) was used to obtain pure
 (+)-Viniferol D.[1]

Spectroscopic Analysis

- Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (FABMS)
 was performed to determine the exact mass and molecular formula of the isolated
 compound.
- NMR Spectroscopy:
 - Sample Preparation: The purified Viniferol D was dissolved in deuterated methanol (Methanol-d₄).
 - Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as HMBC) spectra were recorded on a suitable NMR spectrometer.
 - Data Acquisition: Standard pulse sequences were used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Viniferol D**.





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Caption: Workflow for the isolation and spectroscopic analysis of **Viniferol D**.

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References

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